propyl 3-(cinnamoylamino)benzoate
Description
Propyl 3-(cinnamoylamino)benzoate is an ester derivative of benzoic acid featuring a cinnamoyl group attached via an amide linkage at the 3-position of the benzene ring and a propyl ester chain. This compound likely exhibits enhanced lipophilicity compared to its analogs due to the bulky cinnamoyl group, which may influence its pharmacokinetic properties or binding affinity in biological systems.
Properties
IUPAC Name |
propyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-13-23-19(22)16-9-6-10-17(14-16)20-18(21)12-11-15-7-4-3-5-8-15/h3-12,14H,2,13H2,1H3,(H,20,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXLYQYJZVTRFN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The cinnamoylamino group differentiates propyl 3-(cinnamoylamino)benzoate from other benzoate esters. Key comparisons include:
*Estimated data based on structural analogs.
- Polarity and Solubility: The cinnamoylamino group reduces polarity compared to amino derivatives (e.g., propyl 3-aminobenzoate) but increases it relative to non-polar aryloxy analogs (e.g., 3-(naphthalen-2-yloxy)propyl benzoate, MW: 320.36 ).
- Synthetic Accessibility: Unlike methyl or ethyl benzoates synthesized via PPA-mediated cyclization , the cinnamoylamino group likely requires stepwise acylation of 3-aminobenzoic acid followed by propyl esterification, analogous to methods in .
Physicochemical Data Comparison
- Lipophilicity (LogP): Propyl 3-aminobenzoate: ~1.5 (predicted) 3-(4-Chlorophenoxy)propyl benzoate: ~3.8 (Cl substituent) this compound: ~3.2 (estimated, cinnamoyl increases LogP vs. amino).
- Melting Points: Amino and hydroxy-substituted benzoates (e.g., 4-hydroxycinnamic acid ) typically have higher MPs (>150°C) due to H-bonding, while cinnamoylamino derivatives may exhibit lower MPs (~80–100°C) due to reduced crystallinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
